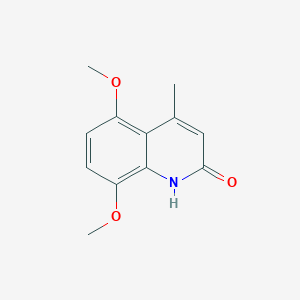
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Übersicht
Beschreibung
5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The compound is also known by several other names, including 5,8-dimethoxy-4-methyl-2-quinolinol, 5,8-dimethoxy-4-methylquinolin-2-ol, and 5,8-dimethoxy-4-methyl-carbostyril .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, such as its melting point, boiling point, density, and refractive index, are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity Against Cancer Cell Lines : One study involved the synthesis of 2-alkylaminosubstituted 5,8-dimethoxy-4-methylquinolines and their evaluation for in vitro cytotoxicity against four human cancer cell lines (Lee et al., 2000).
Oxidation to Benzoquinones : Another study demonstrated the facile oxidation of fused 1,4-dimethoxybenzenes to benzoquinones using NBS, providing fine-tuned control over bromination and oxidation reactions (Kim et al., 2001).
Preparation of Quinoline Derivatives : Research also includes the preparation of various 7-alkylamino-2-methylquinoline-5,8-diones, synthesized from 2,5-dimethoxyaniline via a series of chemical reactions (Choi et al., 2002).
Synthesis of Marine Alkaloids : The compound has been used as an intermediate in the synthesis of marine alkaloids, such as damirone A and damirone B (Roberts et al., 1994).
Antimalarial Activity : Studies on 5,8-dialkoxyderivatives of quinolines for their antimalarial activity have also been conducted (Dann et al., 1981).
Conformational Analysis of Stereoisomers : Conformational analysis of stereoisomeric quinolines has been carried out to understand their structures better (Sohár et al., 1992).
Quantitative Analysis as an Antimalarial : Research includes the quantitative analysis of a new antimalarial compound derived from 5,8-dimethoxy-4-methylquinoline (Karle & Olmeda, 1988).
Synthesis of Novel Pyrazole Derivatives : The synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system has been investigated, evaluating their potential as antimicrobial agents (Raju et al., 2016).
Synthesis and Antitumor Activity of Isoquinoline Derivatives : The synthesis and evaluation of 3-arylisoquinoline derivatives for their antitumor activity have been explored (Cho et al., 1997).
Synthesis and Study of Quinoline Derivatives : The synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine from 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline has been carried out (Kóbor et al., 1994).
Eigenschaften
IUPAC Name |
5,8-dimethoxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-10(14)13-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHDAIGNGIXQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=CC(=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296530 | |
| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |
CAS RN |
23947-41-3 | |
| Record name | NSC109761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



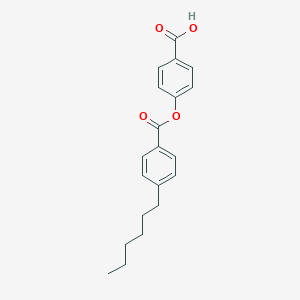
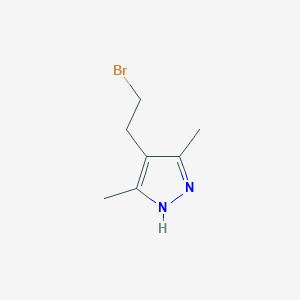
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
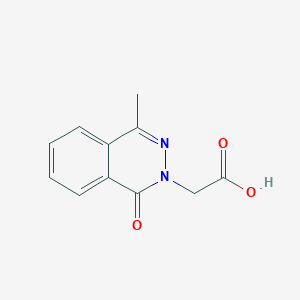
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
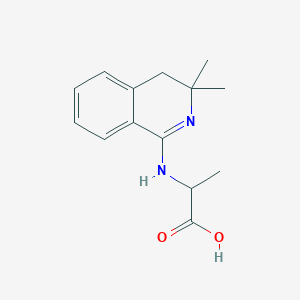
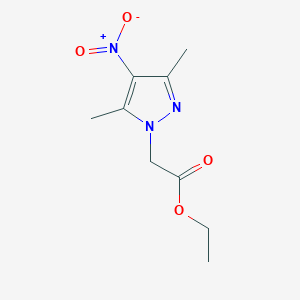
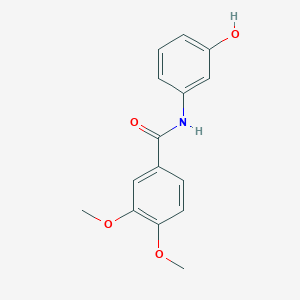
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

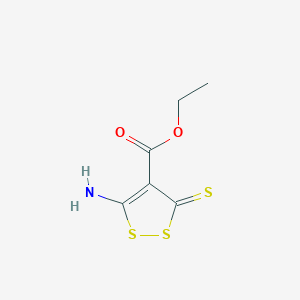
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)